(S)-2-phenyl-succinic acid 4-benzyl ester is a chiral compound that belongs to the class of succinic acid derivatives. This compound is characterized by its unique structural features, which include a phenyl group and a benzyl ester moiety attached to the succinic acid backbone. The compound's chirality makes it significant in various applications, particularly in the pharmaceutical industry where enantiomeric purity is critical.
The compound can be synthesized through various organic chemistry methods, primarily involving the esterification of (S)-2-phenylsuccinic acid with benzyl alcohol. It is often studied for its potential biological activities and applications in drug development.
(S)-2-phenyl-succinic acid 4-benzyl ester can be classified as:
The synthesis of (S)-2-phenyl-succinic acid 4-benzyl ester typically involves esterification reactions. A common method includes:
The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion. The product can be purified through recrystallization or column chromatography. Characterization of the synthesized compound is typically performed using techniques such as:
(S)-2-phenyl-succinic acid 4-benzyl ester can undergo several chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields. Monitoring techniques like NMR and TLC are crucial for tracking progress and purity.
The mechanism of action for (S)-2-phenyl-succinic acid 4-benzyl ester primarily revolves around its interactions with biological targets, which may include enzymes or receptors involved in metabolic pathways.
Studies have shown that derivatives of succinic acids can exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications.
(S)-2-phenyl-succinic acid 4-benzyl ester has several scientific uses:
(S)-2-Phenylsuccinic acid 4-benzyl ester (IUPAC: (2S)-4-oxo-2-phenyl-4-phenylmethoxybutanoic acid) is a chiral succinate derivative with molecular formula C₁₇H₁₆O₄ and molecular weight 284.31 g/mol. Its structure features a stereogenic center at C2 and a benzyl-protected carboxylic acid group, making it valuable for enantioselective synthesis. The compound exists as a white crystalline solid with purity ≥95% and is stored at -20°C for stability . Its canonical SMILES representation (C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O) precisely defines atomic connectivity, while its InChIKey (VOEWWKJHVFJWJE-HNNXBMFYSA-N) confirms the (S)-configuration essential for stereoselective applications [2] . The benzyl ester moiety enhances lipid solubility (XLogP3: 2.7) compared to alkyl esters, facilitating organic-phase reactions.
The (S)-configuration at C2 governs molecular interactions in chiral auxiliary systems. This enantiomer exhibits a hydrogen bond donor count of 1 and acceptor count of 4, enabling selective hydrogen-bonding with substrates [2]. The phenyl group adjacent to the chiral center creates a steric environment that differentiates prochiral faces during reactions. For example:
Table 1: Comparative Analysis of Chiral Succinate Esters
Compound | Chiral Center | H-Bond Donors | H-Bond Acceptors | Steric Differentiation |
---|---|---|---|---|
(S)-2-Phenylsuccinic 4-benzyl ester | (S)-C2 | 1 | 4 | High (aryl + benzyl) |
(S)-2-Phenylsuccinic methyl ester | (S)-C2 | 1 | 4 | Moderate (aryl only) |
2-Methyl-2-phenylsuccinic acid | None | 2 | 4 | Low |
The benzyl group's orthogonal stability to acid/base hydrolysis allows sequential deprotection strategies unavailable in methyl/ethyl analogs [2]. This facilitates multi-step asymmetric synthesis without racemization, as demonstrated in the synthesis of mitoglitazone intermediates where the benzyl ester remained intact during enolate alkylations [4].
The compound serves dual roles: as a chiral building block and catalyst ligand. Synthesis typically involves acid-catalyzed esterification of (S)-2-phenylsuccinic acid with benzyl alcohol under reflux, yielding >95% product [2]. Key applications include:
The benzyl group's lability under hydrogenolysis enables controlled deprotection to (S)-2-phenylsuccinic acid monoesters, crucial for pharmaceutical intermediates like mitiglinide impurities [4]. Recent advances utilize its stereoelectronic properties in photocatalysis, where the phenyl ring participates in electron transfer without compromising chirality [5].
Succinate esters have evolved from solubilizing agents to chiral enablers. Key milestones:
Table 2: Structural Evolution of Bioactive Succinate Derivatives
Era | Representative Compound | Structural Features | Therapeutic Role |
---|---|---|---|
1970s | Diphenyl succinate | Symmetric diester | Prodrug carrier |
1990s | Mitiglinide Impurity D | (R)-α-benzylsuccinic acid | Antidiabetic intermediate |
2000s | N-(2-Succinyl) Phenylephrine | Phenylephrine-succinate adduct | Decongestant impurity standard |
Contemporary | (S)-2-Phenylsuccinic acid 4-benzyl ester | Chiral mono-benzyl ester with aryl group | Chiral synthon for APIs |
The benzyl ester's strategic value lies in balancing steric bulk (differentiation) and lability (deprotection). It addresses limitations of earlier succinates by providing:1) Enantiopurity retention during reactions at non-esterified carboxyl2) Orthogonal deprotection via hydrogenolysis without affecting acid-sensitive groups3) Tunable lipophilicity for membrane penetration in prodrug designs [2] [4]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7